molecular formula C7H9N3O3 B12876609 N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B12876609
M. Wt: 183.16 g/mol
InChI Key: QUCXPPUNQIQVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a chemical compound based on the 4,5-dihydropyrazole (pyrazoline) scaffold, a structure of high significance in modern medicinal chemistry research. Pyrazoline derivatives are extensively investigated for their broad spectrum of pharmacological activities, serving as key precursors and intermediates in the development of novel therapeutic agents. The core pyrazoline structure is recognized as a privileged scaffold in drug discovery . This specific acetamide-functionalized dihydropyrazolone is of particular interest for exploring new bioactive molecules. Researchers utilize this and related compounds primarily in the synthesis of more complex heterocyclic systems aimed at anticancer and anti-inflammatory drug development . The mechanism of action for pyrazoline derivatives in research models is often multi-targeted. Studies on analogous compounds suggest potential involvement in cell cycle arrest and induction of apoptosis, making them valuable tools for probing cellular pathways in oncology . Furthermore, the structural features of this compound make it a candidate for creating molecular hybrids, such as those combined with triazole moieties, to enhance biological activity and study structure-activity relationships (SAR) . Its value to researchers lies in its versatility as a building block for generating libraries of compounds for high-throughput screening against various biological targets.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

N-(1-acetyl-5-oxo-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-6-3-7(13)10(9-6)5(2)12/h3H2,1-2H3,(H,8,9,11)

InChI Key

QUCXPPUNQIQVGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=O)C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the cyclization of 1,3-diketones with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The acetylation of the resulting pyrazole intermediate can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can facilitate large-scale production. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or acetamide groups, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hydrogen Bonding (Donor/Acceptor) Key Features
This compound 1-Acetyl, 3-acetamide C₆H₉N₃O₂ 155.15 1/3 Electron-withdrawing acetyl group; moderate TPSA (61.8 Ų)
N-(1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide 1-Benzyl, 3-acetamide C₁₂H₁₃N₃O₂ 231.25 1/3 Bulky benzyl group increases lipophilicity; potential for π-π interactions
N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)phenyl]acetamide 3-Methyl, 1-phenyl C₁₂H₁₃N₃O₂ 231.25 1/3 Aromatic phenyl enhances crystal stacking; methyl group donates electrons
N-{4-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-acetamide 1-Acetyl, 3-acetamide, 5-(4-methoxyphenyl) C₂₀H₂₁N₃O₃ 351.41 1/4 Methoxy group increases electron density and TPSA (85.5 Ų)
N-(1-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide 1-Methyl, 3-acetamide C₆H₉N₃O₂ 155.15 1/3 Electron-donating methyl group; simpler structure for comparative studies

Functional and Crystallographic Differences

  • Methoxy groups (e.g., in ) enhance electron density, increasing susceptibility to electrophilic attacks.
  • Crystal Packing :

    • Compounds with bulky substituents (e.g., benzyl in ) exhibit distinct lattice constants due to steric hindrance and π-π interactions. For example, trichloro-acetamide derivatives show space group variations (e.g., P21/c vs. P-1) depending on meta-substituents .
    • Hydrogen-bonding patterns, analyzed via graph set theory (as in ), likely differ: the target compound’s acetyl group may form stronger C=O···H-N interactions compared to methyl analogs.

Biological Activity

N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C7H9N3O2C_7H_9N_3O_2. The structure features a pyrazolone ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, a review noted that various pyrazole compounds exhibit significant cytotoxic effects against several cancer cell lines. Notably, compounds similar to this compound demonstrated promising IC50 values against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundMCF712.50
Similar Pyrazole DerivativeA54926.00
Pyrazolone AnalogHepG217.82

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in various studies.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways:

  • Inhibition of Kinases : Compounds within the pyrazolone class have shown efficacy in inhibiting kinases involved in cell proliferation.
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Anti-inflammatory Pathways : The inhibition of NF-kB signaling has been linked to the anti-inflammatory effects observed with pyrazolone derivatives.

Case Studies

Several case studies have explored the efficacy of pyrazolone derivatives in clinical settings:

  • Study on MCF7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF7 cells through apoptosis induction.
  • A549 Cell Line Assessment : Another investigation found that this compound inhibited growth in A549 cells by modulating cell cycle progression.

Q & A

Basic: What are the common synthetic routes for preparing N-(1-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, diethyl acetone-1,3-dicarboxylate reacts with hydrazine hydrate in ethanol to form a pyrazolone intermediate (e.g., ethyl 2-(4,5-dihydro-5-oxo-1H-pyrazol-3-yl)acetate). Subsequent acetylation using acetyl chloride or acetic anhydride introduces the acetyl group. Alternative routes involve the use of DMF-dimethylacetal (DMFDMA) for regioselective functionalization of the pyrazole ring .

Key Considerations:

  • Reagent Selection: DMFDMA enhances reaction efficiency by stabilizing intermediates via intramolecular hydrogen bonding.
  • Solvent Choice: Toluene or ethanol at room temperature minimizes side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

  • ¹H NMR identifies protons on the pyrazole ring (δ 2.1–2.5 ppm for acetyl groups, δ 3.8–4.2 ppm for dihydro protons).
  • ¹³C NMR confirms carbonyl carbons (C=O at ~170–175 ppm).

IR Spectroscopy: Detects C=O stretches (~1650–1750 cm⁻¹) and N-H stretches (~3200 cm⁻¹).

Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 231.2563 for C₁₂H₁₃N₃O₂) .

Data Interpretation Tip: Overlapping signals in NMR can be resolved using 2D techniques (e.g., COSY, HSQC) .

Advanced: How can crystallization challenges be addressed during structural analysis?

Methodological Answer:
Crystallization is often hindered by the compound’s polar functional groups. Strategies include:

  • Solvent Screening: Use mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to modulate solubility.
  • Additive Use: Co-crystallize with naphthalene-2,3-diol to stabilize hydrogen-bonded networks .
  • Refinement Tools: Employ SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

Example from Literature: A co-crystal with naphthalene-2,3-diol (1:1 ratio) yielded a monoclinic lattice (space group P2₁/c) with R-factor < 0.05 .

Advanced: How should researchers resolve contradictions in spectral vs. crystallographic data?

Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features:

  • Dynamic Effects in Solution: Tautomerism or rotational isomerism (e.g., keto-enol equilibria) may cause NMR signal splitting absent in the solid state.
  • X-ray vs. DFT: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. For example, the C=O bond in the acetyl group may appear elongated in crystallography due to electron delocalization .

Validation Protocol:

Perform variable-temperature NMR to detect tautomeric shifts.

Use SHELXL’s TWIN and HKLF5 commands to model twinning in crystallographic data .

Advanced: What strategies optimize hydrogen-bonding analysis for this compound?

Methodological Answer:
Apply graph set analysis (Etter’s formalism) to classify hydrogen-bond patterns:

  • Descriptors: Use D (donor), A (acceptor), and R (ring motifs) to map interactions. For example, N-H···O=C chains form C(4) motifs in the pyrazole ring .
  • Software Tools: Mercury (CCDC) or CrystalExplorer visualize and quantify interactions.

Case Study: In N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide, a bifurcated N-H···O hydrogen bond (graph set R₂²(8) ) stabilizes the crystal packing .

Advanced: How to design a molecular docking study for evaluating biological activity?

Methodological Answer:

Target Selection: Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2, viral polymerases).

Docking Workflow:

  • Prepare the ligand (AMBER force field) and receptor (PDB ID: 1CX2).
  • Use AutoDock Vina or Glide for flexible docking.
  • Validate with MM/GBSA binding energy calculations.

Insights from Analogues: Pyrazole derivatives like N-(3-methyl-1-phenylpyrazol-5-yl)sulfonamides show antiviral activity via polymerase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.